

# Combining IPN60090 Dihydrochloride with Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | IPN60090 dihydrochloride |           |
| Cat. No.:            | B15577455                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The intersection of tumor metabolism and immuno-oncology has emerged as a promising frontier in cancer therapy. Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for their growth and survival. Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, has therefore become an attractive therapeutic target. **IPN60090 dihydrochloride** (also known as IACS-6274) is a potent and selective orally active inhibitor of GLS1.[1][2][3] This technical guide provides an in-depth overview of the scientific rationale, preclinical evidence, and clinical development strategy for combining **IPN60090 dihydrochloride** with immunotherapy, particularly immune checkpoint inhibitors (ICIs).

## Mechanism of Action: IPN60090 Dihydrochloride

IPN60090 is a small molecule inhibitor that selectively targets the kidney-type glutaminase (GLS1), with an IC50 of 31 nM, while showing no activity against the liver-type isoform (GLS2). [3] GLS1 catalyzes the conversion of glutamine to glutamate, a crucial step in the glutaminolysis pathway. By inhibiting GLS1, IPN60090 disrupts multiple metabolic processes within cancer cells that are essential for their proliferation and survival. These include the replenishment of the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis. Preclinical studies have demonstrated the activity of IPN60090 against subsets of lung and ovarian cancer models.



### **Signaling Pathway of GLS1 Inhibition**



Click to download full resolution via product page

Caption: Signaling pathway of GLS1 inhibition by IPN60090 in a cancer cell.

## **Rationale for Combination with Immunotherapy**

The rationale for combining IPN60090 with immunotherapy, particularly PD-1/PD-L1 checkpoint inhibitors, is multifaceted and centers on modulating the tumor microenvironment (TME) to favor an anti-tumor immune response.

- Alleviation of Nutrient Competition: Tumors consume high levels of glutamine, creating a
  nutrient-deprived TME that can impair the function of immune cells, such as T cells, which
  also require glutamine for their activation and proliferation. By inhibiting tumor glutamine
  metabolism with IPN60090, the availability of glutamine in the TME is expected to increase,
  thereby supporting T cell function.
- Reprogramming of T Cell Metabolism: Preclinical evidence suggests that GLS1 inhibition can increase the glycolytic activity of CD4+ and CD8+ T-cells, promoting a more metabolically favorable phenotype for their anti-tumor activity.
- Modulation of Immune Cell Populations: Studies have shown that IPN60090 can lead to a
  depletion of regulatory T cells (Tregs), which are immunosuppressive, and concurrently
  increase the ratio of cytotoxic CD8+ T cells to Tregs within the TME. This shift in the immune
  cell landscape is conducive to a more robust anti-tumor immune response.

### **Logical Relationship for Combination Therapy**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 2. IACS-6274 is well tolerated and biologically active in selected advanced tumours Medical Conferences [conferences.medicom-publishers.com]
- 3. nursingcenter.com [nursingcenter.com]
- To cite this document: BenchChem. [Combining IPN60090 Dihydrochloride with Immunotherapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577455#combining-ipn60090-dihydrochloride-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com